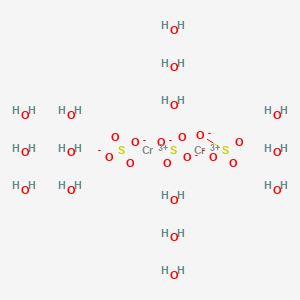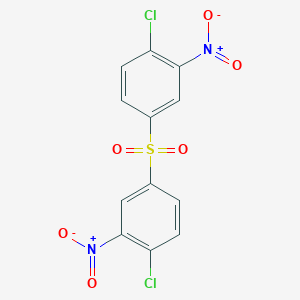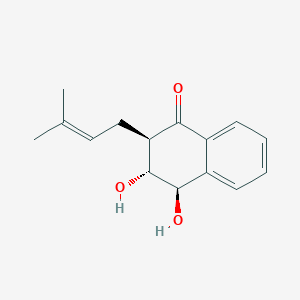
3-Hydroxycatalponol
説明
3-Hydroxycatalponol is not directly mentioned in the provided papers. However, the papers discuss various 3-hydroxy compounds, which are structurally related and share common features such as the presence of a hydroxyl group at the third carbon atom of the molecule. These compounds are important in various fields, including medicinal chemistry and materials science, due to their biological activity and potential as building blocks for polymers .
Synthesis Analysis
The synthesis of 3-hydroxy derivatives, such as 3-hydroxyoxindoles, can be achieved through organocatalytic methods. A novel aminooxygenation of oxindoles with nitrosobenzene catalyzed by a quinidine dimer has been developed, providing a general approach to the synthesis of 3-hydroxyoxindole derivatives with high enantioselectivity . Additionally, the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) involves the incorporation of 3-mercaptobutyric acid by the bacterium Ralstonia eutropha, demonstrating the versatility of microbial systems in producing 3-hydroxy compound-based polymers .
Molecular Structure Analysis
The molecular structures of 3-hydroxy compounds are characterized by the presence of a hydroxyl group attached to the third carbon atom. This functional group is pivotal in determining the chemical reactivity and physical properties of the molecules. For instance, the structure of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) was confirmed using various spectroscopic techniques, revealing the presence of thioester linkages in the polymer backbone .
Chemical Reactions Analysis
3-Hydroxy compounds can participate in various chemical reactions due to their reactive hydroxyl group. The aminooxygenation reaction mentioned earlier is an example of how a C-O bond can be constructed at the C(3) position of oxindoles . Moreover, the enzymatic synthesis of poly[(R)-(-)-3-hydroxybutyrate] granules involves the polymerization of (R)-3-hydroxybutyryl coenzyme A by PHA synthase, indicating the role of 3-hydroxy compounds in biopolymer formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy compounds are influenced by their molecular structure. For example, the incorporation of 3-hydroxypropionate monomers into polyesters can reduce the glass transition temperature and crystallinity of the polymers, which can be advantageous for certain applications . The immobilization of Acetobacter sp. CGMCC 8142 for the biocatalysis of 1, 3-propanediol to 3-hydroxypropionic acid demonstrates the potential of 3-hydroxy compounds in industrial applications, with the immobilized cells showing good substrate tolerance and stability .
科学的研究の応用
Cytoprotective Properties
3-Hydroxycatalponol, a compound isolated from the wood of Catalpa ovata, has demonstrated cytoprotective effects. Studies have shown that catalponol and its analogs can exert antioxidant activities by directly scavenging intracellular reactive oxygen species (ROS) and inducing antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinine oxidoreductase 1 (NQO1) in vitro. This indicates potential applications in protecting cells from oxidative stress-related damage (Kil et al., 2018).
Tissue Engineering and Biomedical Applications
Several compounds, including 3-Hydroxycatalponol or structurally similar compounds, have been extensively researched for their applications in tissue engineering and biomedical fields:
Biodegradable Biomaterials :Polyhydroxyalkanoates (PHAs), with varying compositions, have been explored for developing devices like sutures, cardiovascular patches, orthopedic pins, and wound dressings. Their biodegradability and biocompatibility make them suitable for various medical applications (Chen & Wu, 2005).
Hydroxyapatite-Based Applications :Hydroxyapatite nanostructures, which might share functional groups with 3-Hydroxycatalponol, are used in drug delivery, bone repair, catalysis, and water treatment. They show high adsorption capacity for heavy metal ions, indicating potential in wastewater treatment (Zhao et al., 2014).
Biodegradable Polymer Composites :Composites made from polyhydroxyalkanoates and inorganic phases are being developed to improve mechanical properties, degradation rates, and bioactivity. These composites hold promise for applications in tissue engineering scaffolds (Misra et al., 2006).
特性
IUPAC Name |
(2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,12,14-15,17-18H,8H2,1-2H3/t12-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPSZILBYSJEM-NWANDNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(C(C2=CC=CC=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycatalponol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



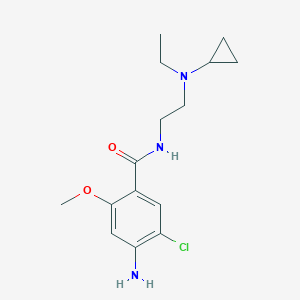
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
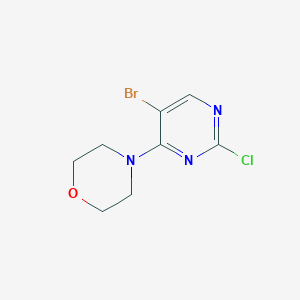

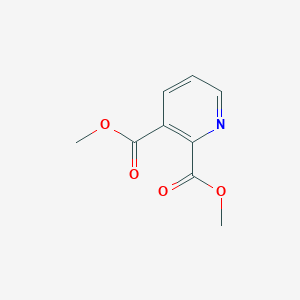
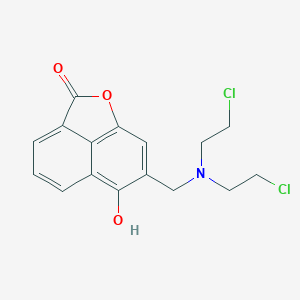
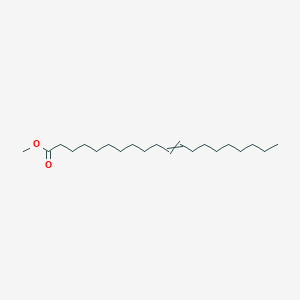
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
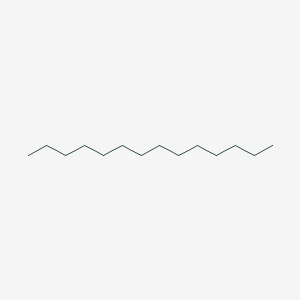
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
